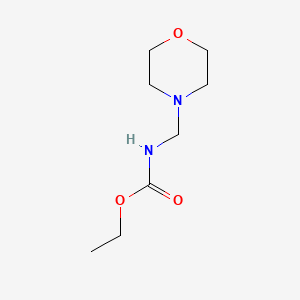
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester is a chemical compound with the molecular formula C8H16N2O3 It is known for its unique structure, which includes a morpholine ring attached to a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester typically involves the reaction of ethyl chloroformate with N-(4-morpholinomethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-(4-piperidinyl)-, ethyl ester
- Carbamic acid, N-(4-pyrrolidinyl)-, ethyl ester
- Carbamic acid, N-(4-azepanyl)-, ethyl ester
Uniqueness
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other carbamate compounds and allows for unique interactions with molecular targets.
Propiedades
Número CAS |
58050-49-0 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl N-(morpholin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-8(11)9-7-10-3-5-12-6-4-10/h2-7H2,1H3,(H,9,11) |
Clave InChI |
LFBJNHCQHSVJFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















